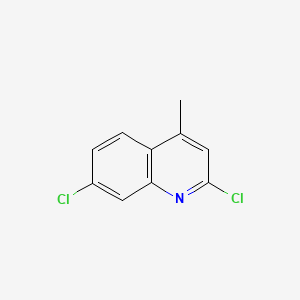

2,7-Dichloro-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTONSAARTKYOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069347 | |

| Record name | 2,7-Dichloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59666-16-9 | |

| Record name | 2,7-Dichloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59666-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2,7-dichloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059666169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2,7-dichloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dichloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloro-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-dichloro-4-methylquinoline (CAS No. 59666-16-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2,7-dichloro-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of this molecule, from its fundamental properties to its potential applications in drug discovery and development. The narrative is structured to offer insights into the causality behind experimental choices and to provide a self-validating system of protocols and data interpretation.

Compound Identification and Core Properties

This compound is a substituted quinoline with the Chemical Abstracts Service (CAS) Registry Number 59666-16-9 .[1][2] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The strategic placement of two chlorine atoms and a methyl group on this scaffold imparts specific physicochemical properties that influence its reactivity and potential as a lead compound in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59666-16-9 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₁₀H₇Cl₂N | --INVALID-LINK--[3] |

| Molecular Weight | 212.08 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Solid (predicted) | - |

| XlogP (predicted) | 4.1 | --INVALID-LINK--[3] |

Synthesis of the Quinoline Core: Established Methodologies

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to a wide range of derivatives. For this compound, the most probable synthetic strategies would involve adaptations of the Combes or Doebner-von Miller reactions, utilizing a suitably substituted aniline as the starting material.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] For the synthesis of this compound, the logical starting materials would be 3-chloroaniline and acetylacetone. The reaction proceeds through an enamine intermediate, which then undergoes cyclization.

Diagram 1: Proposed Combes Synthesis of this compound

References

- 1. 59666-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 59666-16-9 [chemicalbook.com]

- 3. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,7-dichloro-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological properties. Among these, halogenated quinolines have garnered significant attention due to their prevalence in many approved drugs and clinical candidates. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, yet underexplored, member of this class: 2,7-dichloro-4-methylquinoline . We will delve into its synthesis, structural characterization, and potential applications, providing a comprehensive resource for researchers in the field of drug development.

Synthesis of this compound: A Strategic Approach

While a direct, peer-reviewed, step-by-step protocol for the synthesis of this compound is not extensively documented, a robust synthetic strategy can be devised based on well-established named reactions in heterocyclic chemistry, particularly the Gould-Jacobs reaction. The proposed pathway commences with the readily available starting material, 3-chloroaniline.

Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach

The synthesis of the quinoline core is most effectively achieved through a cyclization reaction. The Gould-Jacobs reaction provides a reliable method for constructing the quinoline ring system from anilines and a suitable three-carbon component.

Step 1: Condensation of 3-chloroaniline with ethyl acetoacetate.

The initial step involves the condensation of 3-chloroaniline with ethyl acetoacetate to form the corresponding enamine intermediate. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the ethyl acetoacetate, followed by dehydration.

Step 2: Thermal Cyclization.

The enamine intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent such as diphenyl ether, to form the 4-hydroxy-7-chloro-2-methylquinoline. This intramolecular cyclization is a key step in forming the quinoline ring system.

Step 3: Chlorination.

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation to yield the target molecule, this compound. A common and effective method for this chlorination is the use of a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).

Technical Guide to the Physicochemical Characterization of 2,7-dichloro-4-methylquinoline

Abstract: This document provides an in-depth technical guide for the comprehensive physicochemical characterization of 2,7-dichloro-4-methylquinoline (CAS No. 59666-16-9). Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the unambiguous identification, purity assessment, and physical property determination of novel derivatives like this compound are paramount for researchers in drug discovery and development. This guide moves beyond a simple data sheet to detail the experimental methodologies and scientific rationale essential for establishing a robust and reliable compound profile. We present field-proven protocols for determining fundamental properties such as melting point and solubility, alongside orthogonal spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—required for absolute structural verification. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently characterize this and similar heterocyclic compounds.

Core Compound Identification

Before any experimental analysis, it is crucial to establish the foundational identifiers for the compound . These details ensure traceability and correct interpretation of subsequent data.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 59666-16-9 | [1][2] |

| Molecular Formula | C₁₀H₇Cl₂N | |

| Molecular Weight | 212.08 g/mol | |

| Synonyms | Quinoline, 2,7-dichloro-4-methyl- | [3] |

Thermal Analysis: Melting Point Determination

Scientific Rationale

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. In the context of pharmaceutical development, its determination serves two primary purposes:

-

Indicator of Purity: A pure crystalline compound typically exhibits a sharp, well-defined melting point, occurring over a narrow range (e.g., 0.5-1.0°C). The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] Therefore, this simple measurement provides a rapid and cost-effective first assessment of sample purity.[4]

-

Compound Identification: As a characteristic physical constant, the melting point contributes to the identification of a substance when compared against a known standard or literature value.

For a novel compound like this compound, establishing a precise melting range for a highly purified batch is essential for creating a reference standard for future synthetic batches.

Experimental Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

Step 1: Sample Preparation

-

Objective: To ensure efficient and uniform heat transfer.

-

Procedure:

-

Ensure the sample of this compound is completely dry and homogenous.[4]

-

If the sample consists of coarse crystals, gently crush it into a fine, uniform powder using a mortar and pestle.[4]

-

Invert a capillary melting point tube (open end down) and press it into the powdered sample until a small amount (2-3 mm in height) enters the tube.

-

Tap the closed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.[5]

-

Step 2: Instrument Setup and Measurement

-

Objective: To accurately observe and record the melting range.

-

Procedure:

-

Place the packed capillary tube into the heating block of the apparatus.[5]

-

Set the initial heating rate to be rapid to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run is advised to establish a rough value.

-

When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample continuously through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely transitioned to a liquid state.[6]

-

The melting point is reported as the range T₁ – T₂.

-

Step 3: Validation and Repetition

-

Objective: To ensure the reproducibility of the measurement.

-

Procedure:

-

Allow the apparatus to cool sufficiently.

-

Perform at least two additional measurements with fresh samples in new capillary tubes. Consistent results validate the determined range.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile Analysis

Scientific Rationale

Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification during synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API). The structure of this compound—a largely nonpolar aromatic system with two halogen substituents—suggests it will have low solubility in aqueous media but good solubility in common organic solvents.[7] A qualitative assessment across a range of solvents provides a practical foundation for all subsequent handling and experimental design.

Experimental Protocol for Qualitative Solubility Assessment

Step 1: Solvent Selection

-

Objective: To test solubility in a representative panel of polar, nonpolar, protic, and aprotic solvents.

-

Solvent Panel:

-

Polar Protic: Water, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

-

Nonpolar: Toluene, Hexane

-

Chlorinated: Dichloromethane (DCM), Chloroform

-

Step 2: Measurement

-

Objective: To determine if the compound is soluble, partially soluble, or insoluble at a defined concentration.

-

Procedure:

-

To eight separate, labeled test tubes, add approximately 10 mg of this compound.

-

To the first tube, add the first solvent dropwise, vortexing or shaking after each addition, up to a total volume of 1 mL.

-

Observe the sample carefully.

-

Record the result based on the following criteria:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat steps 2-4 for each solvent in the panel.

-

Structural Verification via Spectroscopic & Spectrometric Methods

Unambiguous confirmation of the chemical structure is the most critical step in characterization. This requires a combination of orthogonal analytical techniques, where each method provides a different and complementary piece of structural information. For a substituted quinoline, the primary goal is to confirm the core scaffold, the nature of the substituents (two chlorines, one methyl), and their exact positions (2, 7, and 4, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

4.1.1. Scientific Rationale

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons in each environment (integration). For this compound, one would expect to see signals corresponding to the single methyl group and the four distinct aromatic protons on the quinoline ring.

-

¹³C NMR: Reveals the number of unique carbon environments in the molecule. For the target compound, ten distinct signals are expected (6 for the aromatic CH carbons, 3 for the quaternary carbons C4, C7, C8a, C4a, and 1 for the methyl carbon).[8] The chemical shifts provide insight into the type of carbon (alkane, aromatic, etc.).

4.1.2. Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the compound without having signals that overlap with key sample signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard acquisition will include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign protons to the structure.

-

Analyze the ¹³C NMR chemical shifts to assign the carbon signals.

-

For definitive assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) may be required.[9][10]

-

Mass Spectrometry (MS)

4.2.1. Scientific Rationale Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern.

-

Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the molecular formula (C₁₀H₇Cl₂N).

-

Isotopic Pattern: Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺): a peak at [M], a peak at [M+2] (from one ³⁷Cl), and a peak at [M+4] (from two ³⁷Cl atoms) with a distinctive intensity ratio. This pattern is a definitive indicator of the presence of two chlorine atoms.

4.2.2. Experimental Protocol for GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like halogenated quinolines.[11]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a VF-624ms or similar) that separates compounds based on boiling point and polarity.[11]

-

Apply a temperature program that starts at a low temperature and ramps up to elute the compound from the column into the mass spectrometer.

-

-

MS Method:

-

Use Electron Ionization (EI) as the ionization source, a standard method that generates reproducible fragmentation patterns.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion [M]⁺.

-

Verify that the m/z value corresponds to the calculated molecular weight of C₁₀H₇Cl₂N.

-

Examine the isotopic cluster at the molecular ion to confirm the presence of two chlorine atoms.

-

Analyze the major fragment ions to gain further structural information.

-

Infrared (IR) Spectroscopy

4.3.1. Scientific Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, the IR spectrum provides a unique "fingerprint" and can confirm the presence of key structural features:

-

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹.

-

C=C and C=N stretching: From the quinoline ring, appearing in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.

4.3.2. Experimental Protocol for ATR-FTIR Analysis Attenuated Total Reflectance (ATR) is a modern technique that allows for the analysis of solid samples with minimal preparation.

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean and collect a background spectrum.

-

Apply pressure to the sample with the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations.

-

Visualization: Integrated Spectroscopic Workflow

Caption: Orthogonal workflow for spectroscopic structural confirmation.

Conclusion

The thorough characterization of a novel chemical entity like this compound is a prerequisite for its use in any research or development setting. While publicly available data on this specific isomer is scarce, this guide provides the authoritative, step-by-step framework necessary for any competent laboratory to establish its physical and structural identity. By systematically applying the protocols for determining melting point and solubility, and by integrating the orthogonal data from NMR, MS, and IR spectroscopy, a researcher can generate a complete and trustworthy data package. This comprehensive approach not only ensures the identity and purity of the material but also establishes a critical baseline for all future studies, from synthetic optimization to biological evaluation.

References

- 1. This compound | 59666-16-9 [chemicalbook.com]

- 2. 59666-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. ijfmr.com [ijfmr.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 2,7-dichloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-dichloro-4-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is the core of many biologically active molecules. While this specific isomer is not as extensively studied as some of its counterparts, its structural similarity to compounds with known antimalarial, antibacterial, and anticancer properties makes it a molecule of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present a combination of established spectroscopic principles, experimental protocols, and expertly predicted spectral data. These predictions are grounded in the analysis of spectral data from closely related structural analogs, providing a reliable and scientifically sound reference for researchers.

Synthesis of this compound: A Conceptual Overview

A common and effective method for the synthesis of substituted quinolines is the Combes quinoline synthesis. For this compound, this would likely involve the acid-catalyzed reaction of 3-chloroaniline with acetylacetone (2,4-pentanedione). The resulting intermediate would then undergo cyclization, dehydration, and aromatization to form 7-chloro-4-methylquinolin-2-ol. Subsequent chlorination, for example using phosphorus oxychloride (POCl₃), would then yield the target molecule, this compound.

Understanding this synthetic route is crucial as it informs the potential impurities that might be present in a sample, such as starting materials or incompletely reacted intermediates. The presence of such impurities would be detectable in the spectral analyses.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.[3][4]

A. Proton (¹H) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.10 | d | 1H | H-5 | The peri-proton to the nitrogen in the quinoline ring is typically deshielded and appears at a downfield chemical shift. |

| ~ 7.85 | d | 1H | H-8 | The proton at position 8 is deshielded by the aromatic ring currents and the adjacent chlorine atom. |

| ~ 7.45 | dd | 1H | H-6 | This proton will be a doublet of doublets due to coupling with both H-5 and H-8. |

| ~ 7.30 | s | 1H | H-3 | The proton at position 3 is a singlet as it has no adjacent protons. |

| ~ 2.60 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region of the spectrum. |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region and one signal in the aliphatic region. The downfield-shifted doublets at approximately 8.10 and 7.85 ppm are characteristic of the protons on the carbocyclic ring of the quinoline system. The doublet of doublets at around 7.45 ppm arises from the coupling of the H-6 proton with its two neighbors. The singlet at approximately 7.30 ppm is assigned to the proton on the heterocyclic ring. The upfield singlet at around 2.60 ppm is characteristic of the methyl group protons.

B. Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 158 | C-2 | The carbon atom attached to the nitrogen and a chlorine atom will be significantly deshielded. |

| ~ 148 | C-4 | The carbon atom attached to the nitrogen and bearing the methyl group will also be downfield. |

| ~ 147 | C-8a | Quaternary carbons in the aromatic system typically appear in this region. |

| ~ 136 | C-7 | The carbon atom bonded to a chlorine atom will be deshielded. |

| ~ 128 | C-5 | Aromatic CH carbons appear in this general region. |

| ~ 127 | C-6 | Aromatic CH carbons appear in this general region. |

| ~ 125 | C-4a | Quaternary carbons in the aromatic system. |

| ~ 122 | C-8 | Aromatic CH carbons appear in this general region. |

| ~ 119 | C-3 | Aromatic CH carbons appear in this general region. |

| ~ 19 | -CH₃ | The methyl carbon will be the most upfield signal. |

Interpretation:

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2, C-4, and C-7) are expected to be the most deshielded and appear at the downfield end of the spectrum. The quaternary carbons (C-4, C-4a, C-7, and C-8a) will generally have lower intensities than the carbons bearing protons. The methyl carbon will be the most shielded and will appear at the upfield end of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |

| 1400-1350 | Medium | -CH₃ bending |

| 850-750 | Strong | C-Cl stretch |

| 900-675 | Strong | Out-of-plane C-H bending (aromatic) |

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands. The presence of the aromatic quinoline ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching bands in the 1600-1450 cm⁻¹ region. The methyl group will show aliphatic C-H stretching bands below 3000 cm⁻¹ and a bending vibration around 1400-1350 cm⁻¹. The two chlorine substituents will give rise to strong C-Cl stretching bands in the lower frequency region of the spectrum (typically 850-750 cm⁻¹). The substitution pattern on the aromatic ring will also influence the pattern of the out-of-plane C-H bending bands in the fingerprint region (900-675 cm⁻¹).

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds, which typically induces extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 211/213/215 | High | [M]⁺˙ (Molecular ion) |

| 176/178 | Medium | [M - Cl]⁺ |

| 140 | Medium | [M - 2Cl - H]⁺ |

| 114 | Medium | [C₈H₅N]⁺ |

Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion ([M]⁺˙) will appear as a cluster of peaks at m/z 211, 213, and 215 with a relative intensity ratio of approximately 9:6:1.

A plausible fragmentation pathway is initiated by the loss of a chlorine radical to form an ion at m/z 176/178. Subsequent loss of the second chlorine atom and a hydrogen atom could lead to a fragment at m/z 140. Further fragmentation of the quinoline ring can also be expected.

Molecular Structure and Fragmentation Pathway Diagram:

Caption: Predicted mass fragmentation of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected NMR, IR, and MS spectral data for this compound. While based on predictions from closely related analogs, the information presented here offers a valuable resource for researchers working with this compound. The provided protocols and interpretations serve as a practical guide for the acquisition and analysis of experimental data. As with any scientific endeavor, it is crucial to confirm these predictions with experimental data as it becomes available.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 7. 4,7-Dichloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Procurement and Quality Control of 2,7-Dichloro-4-methylquinoline: A Technical Guide for Researchers

Introduction: The Strategic Importance of 2,7-Dichloro-4-methylquinoline in Synthesis

This compound, a substituted quinoline derivative, serves as a critical building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring chlorine atoms at the 2 and 7 positions and a methyl group at the 4 position, offers a versatile scaffold for the development of novel bioactive compounds and functional materials. The strategic placement of the chloro-substituents provides reactive handles for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules. This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate, best practices for procurement and in-house quality verification, and essential safety protocols for its handling and storage.

The Commercial Supplier Landscape: A Comparative Analysis

The acquisition of high-quality starting materials is a cornerstone of successful research and development. For a specialized intermediate such as this compound (CAS No. 59666-16-9), navigating the supplier landscape requires careful consideration of factors beyond mere price.[1][2] The market consists of a range of suppliers, from large, well-established chemical manufacturers to smaller, specialized custom synthesis laboratories.

| Supplier Category | Typical Purity | Scale | Key Considerations |

| Major Chemical Suppliers (e.g., Sigma-Aldrich) | >95% | Research quantities (grams) | Broad catalog, established quality systems, readily available safety data. |

| Specialty Chemical Suppliers (e.g., ChemicalBook, 2a biotech, Amadis Chemical) | Varies (often >97%) | Gram to kilogram scale | May offer more competitive pricing for larger quantities, require more stringent in-house QC.[2][3] |

| Custom Synthesis Providers | To specification | Milligram to multi-kilogram | Ideal for specific purity requirements or when the compound is not commercially available. |

It is imperative for researchers to recognize that the listed purity on a supplier's website or catalog should be independently verified. A Certificate of Analysis (CoA) should be requested for each batch, providing crucial information on the analytical methods used for purity determination and the levels of any detected impurities.[4][5][6][7]

Procurement and In-House Quality Control: A Self-Validating System

The principle of "trust but verify" is paramount when procuring chemical intermediates. A robust in-house quality control (QC) program is not merely a suggestion but a necessity to ensure the integrity of your research.

Workflow for Incoming Material Qualification

Caption: Workflow for the qualification of incoming this compound.

Experimental Protocols for Quality Control

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A general-purpose reversed-phase HPLC method can be adapted for the purity analysis of this compound. The following is a starting point for method development:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).[8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by a UV scan of the compound (typically in the range of 220-350 nm for quinolines).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of the material in the mobile phase.

The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Synthetic Considerations: The Combes Quinoline Synthesis

Understanding the potential synthetic route of a procured chemical can provide valuable insights into potential impurities. The Combes quinoline synthesis is a common method for preparing substituted quinolines and is a likely pathway for the synthesis of this compound.[2][9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]

For the synthesis of this compound, the likely starting materials would be 3-chloroaniline and ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[9]

Caption: Simplified reaction scheme for the Combes synthesis of this compound.

Potential impurities arising from this synthesis could include unreacted starting materials, side-products from incomplete cyclization, or isomers formed due to the regioselectivity of the reaction.

Safe Handling and Storage Protocols

Halogenated quinolines, as a class of compounds, require careful handling to minimize exposure and ensure laboratory safety.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and practice proper glove removal technique.

-

Body Protection: A lab coat and closed-toe shoes are required.

Engineering Controls:

-

All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, labeled container.[6]

Conclusion

The successful use of this compound in research and development hinges on a strategic approach to its procurement and handling. By carefully selecting suppliers, implementing a rigorous in-house quality control program, understanding the potential synthetic impurities, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and the safety of their laboratory personnel. This guide serves as a foundational resource for navigating the complexities of working with this valuable chemical intermediate.

References

- 1. 2-Chloro-4-methylpyridine (3678-62-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. iipseries.org [iipseries.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. cdn.who.int [cdn.who.int]

- 5. file.chemscene.com [file.chemscene.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

An In-Depth Technical Guide to the Safe Handling of 2,7-dichloro-4-methylquinoline

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,7-dichloro-4-methylquinoline (CAS No: 59666-16-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the integrity of your research and the safety of laboratory personnel. The narrative moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep-seated culture of safety and scientific excellence.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated quinoline derivative.[1] Like many chlorinated heterocyclic compounds, it serves as a versatile building block in medicinal chemistry and organic synthesis.[2][3] However, its chemical reactivity and structure necessitate a thorough understanding of its potential hazards. The presence of chlorine atoms on the quinoline scaffold can significantly influence its biological activity and toxicological profile.[4]

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling, informing everything from storage conditions to the choice of appropriate solvents.

| Property | Value | Source |

| CAS Number | 59666-16-9 | [5] |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 210.08 g/mol | [1] |

| Appearance | Varies (consult supplier data) | - |

| XlogP (Predicted) | 4.1 | [1] |

| Monoisotopic Mass | 208.99556 Da | [1] |

Expert Insight: The predicted XlogP value of 4.1 suggests high lipophilicity, indicating that the compound may be readily absorbed through the skin and could bioaccumulate. This reinforces the need for stringent measures to prevent dermal contact.

GHS Hazard Classification and Toxicological Profile

This compound is classified as a hazardous substance. The following GHS classifications, derived from available data, mandate careful handling.[6]

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| STOT Single Exposure | May cause respiratory irritation | H335 |

While specific toxicological studies on this compound are limited, the broader class of quinolines and their halogenated derivatives are known to pose health risks. Quinoline itself is a suspected carcinogen and can cause liver damage.[7][8] Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[9] Therefore, it is imperative to handle this compound with the assumption of significant toxicity.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over reliance on PPE, is crucial. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Caption: Hierarchy of Safety Controls.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[10][11][12]

-

Causality: The compound is harmful if inhaled and may cause respiratory irritation.[6] A fume hood is the primary engineering control to prevent the generation of and exposure to airborne particulates and vapors.

-

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential as the final barrier between the researcher and the chemical.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[10][12] | Protects against splashes and airborne particles, preventing serious eye irritation.[6] |

| Hand Protection | Nitrile or other chemically resistant gloves.[10][13] | Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[6] |

| Body Protection | A fully buttoned, flame-resistant lab coat.[10][13] | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes.[10] | Prevents exposure from spills. |

Expert Insight: Double-gloving can be an effective practice when handling highly toxic solids. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) is critical for ensuring reproducible results and preventing exposure.

Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a deactivating agent (e.g., a solution for chlorinated organics) and spill kit nearby.

-

Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

-

Aliquot Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.

-

Causality: Minimizing dust generation is critical to prevent inhalation, which is a primary exposure route.[6]

-

-

Seal and Clean: Securely cap the stock container immediately after dispensing. Wipe the spatula and any contaminated surfaces with a solvent-moistened towel, disposing of it as halogenated waste.

-

Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the dissolution process is controlled to prevent splashing.

-

Final Transfer: Transfer the resulting solution to the reaction vessel. Rinse the weighing vessel with additional solvent and add the rinsing to the reaction vessel to ensure a complete quantitative transfer.

Section 4: Storage and Transport

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

-

Storage Conditions: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[12][14][15] The storage location should be a designated, locked cabinet accessible only to authorized personnel.[11]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8][15]

-

Causality: Reactions with strong oxidizers can be violent.[8] Contact with incompatible materials can lead to degradation of the compound or hazardous reactions.

-

-

Transport: When transporting the chemical within the laboratory or between buildings, always use secondary containment, such as a bottle carrier, to mitigate the risk of spills from a dropped or broken primary container.[14]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Exposure Response

| Exposure Route | First Aid Action |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |

Spill Cleanup

The response to a spill depends on its scale.

Caption: Emergency Spill Response Workflow.

-

Small Spills: For minor spills that can be cleaned up in under 10 minutes, trained personnel wearing appropriate PPE may proceed.[14] Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a sealable container labeled for hazardous waste disposal.[14]

-

Large Spills: In the event of a large spill, immediately evacuate the area, alert colleagues, restrict access, and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[14]

Section 6: Waste Disposal

Proper waste segregation is a legal and ethical responsibility to protect personnel and the environment.

-

Classification: this compound is a halogenated organic compound.[10][16]

-

Procedure:

-

All solid waste, contaminated materials (gloves, wipes, absorbent), and solutions containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[10][16][17]

-

Never dispose of this chemical or its waste down the drain.[10][14]

-

Ensure waste containers are kept closed except when adding waste and are stored in a safe, designated secondary containment area.[17]

-

Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts. Mixing them with non-halogenated waste complicates and increases the cost of disposal and can pose a safety risk.[16][17]

References

- 1. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 59666-16-9 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. nj.gov [nj.gov]

- 9. Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceready.com.au [scienceready.com.au]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medline.com [medline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. bucknell.edu [bucknell.edu]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a remarkable spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, experimental evaluation, and therapeutic potential. We will delve into the core biological activities that have positioned quinoline-based compounds at the forefront of drug discovery, including their roles as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.

Part 1: The Anticancer Potential of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of compounds in oncology, exhibiting a variety of anticancer mechanisms.[4][5] Their ability to interfere with fundamental cellular processes in cancer cells has led to the development of several successful therapeutic agents.[6]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifaceted, targeting various hallmarks of cancer. Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that regulate growth, proliferation, and survival.[5][7]

-

Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[8] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.[4][7]

-

Inhibition of Angiogenesis: Some compounds have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[4][5]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cytoskeleton, certain quinoline derivatives can disrupt cell division and induce cell death.[8]

Diagram: Key Anticancer Mechanisms of Quinoline Derivatives

Caption: Major pathways targeted by anticancer quinoline derivatives.

Experimental Protocol: In Vitro Assessment of Anticancer Activity

A robust in vitro evaluation is the first step in identifying promising anticancer candidates.[9][10]

Objective: To determine the cytotoxic and antiproliferative effects of novel quinoline derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Non-malignant control cell line (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoline derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent[9][11]

-

96-well plates

-

Multichannel pipette

-

Plate reader (for absorbance or luminescence)

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Calculate the selectivity index (SI) by dividing the IC50 in non-malignant cells by the IC50 in cancer cells to assess the compound's specificity.[12]

-

Table: Example Data Presentation for Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Non-malignant Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Quinoline A | MCF-7 | 5.2 | MCF-10A | 58.1 | 11.2 |

| Quinoline B | A549 | 2.8 | MCF-10A | 35.4 | 12.6 |

| Doxorubicin | MCF-7 | 0.8 | MCF-10A | 4.5 | 5.6 |

Part 2: The Enduring Legacy of Quinolines in Antimalarial Therapy

Quinoline derivatives, most notably quinine and chloroquine, have been central to the treatment of malaria for centuries.[13] Their mechanism of action primarily targets the blood stages of the Plasmodium parasite's life cycle.[14][15]

Mechanism of Antimalarial Action

The primary mode of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole.[15][16]

-

Heme Polymerization Inhibition: The malaria parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme.[15][16] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[16][17]

-

Accumulation and Complex Formation: Chloroquine, a dibasic drug, accumulates to high concentrations within the acidic food vacuole.[14][15] It is proposed that chloroquine caps the growing hemozoin crystal, preventing further polymerization.[17] This leads to a buildup of toxic free heme, which damages parasite membranes and proteins, ultimately killing the parasite.[15][16]

Diagram: Antimalarial Mechanism of Chloroquine

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 17. pnas.org [pnas.org]

Methodological & Application

Application Notes & Protocols: 2,7-Dichloro-4-methylquinoline as a Versatile Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Dichloroquinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional molecules.[1][2] Within this class, 2,7-dichloro-4-methylquinoline emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two chlorine atoms at positions that exhibit differential reactivity, offering a platform for sequential and regioselective modifications. The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7 chlorine, located on the benzene ring portion, is less reactive, typically requiring metal-catalyzed cross-coupling conditions for displacement. This inherent electronic differentiation allows chemists to use the molecule as a linchpin, introducing diverse functionalities in a controlled, stepwise manner to build molecular complexity.

This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and, most critically, its application in the synthesis of advanced chemical entities. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles, to empower researchers in drug discovery and materials development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇Cl₂N | [3] |

| Molecular Weight | 212.08 g/mol | [3] |

| CAS Number | 59666-16-9 | [4] |

| Appearance | Expected to be a white to off-white solid | General Knowledge |

| Melting Point | Not widely reported, but similar dichloroquinolines are solids at room temperature.[5] | N/A |

| Predicted XlogP | 4.1 | [3] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) would be expected in the aromatic region (7.0-8.5 ppm). Key signals would include a singlet for the C3-H, distinct signals for the protons on the chlorinated benzene ring (H5, H6, H8), and a singlet for the C4-methyl group (around 2.5-2.7 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Characteristic signals for the nine aromatic carbons and one methyl carbon. The carbons bearing chlorine atoms (C2 and C7) would show distinct chemical shifts, influenced by the electronegativity of the chlorine and their position in the heterocyclic system.

-

Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ would be observed at m/z 212.0, accompanied by a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[3]

Synthesis of the Intermediate: A Generalized Approach

The synthesis of substituted dichloroquinolines often follows a well-established pathway involving cyclization of an appropriately substituted aniline followed by chlorination. A plausible and robust route to this compound can be adapted from known procedures for similar structures.[6] The process begins with the chlorination of 3-methylaniline, followed by a Conrad-Limpach reaction with ethyl acetoacetate to construct the quinolinone core, and subsequent double chlorination.

Figure 1: Proposed synthetic pathway for this compound.

Application in Synthesis: Exploiting Differential Reactivity

The primary utility of this compound lies in the sequential substitution of its two chlorine atoms. The C2-Cl bond is significantly more susceptible to nucleophilic attack than the C7-Cl bond due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during SNAr.

Protocol 1: Regioselective SNAr at the C2 Position with Amines

This protocol details a general method for the selective substitution of the C2 chlorine with a primary or secondary amine, leaving the C7 chlorine intact for subsequent functionalization. This regioselectivity is a cornerstone of its synthetic utility.[7]

Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or NMP to facilitate the SNAr mechanism. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving it to completion. Moderate heating is usually sufficient to activate the C2 position without affecting the C7 position.

Experimental Protocol:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

-

Addition of Nucleophile and Base: Add the desired amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. A precipitate will often form.

-

Purification: Collect the solid by filtration. If no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Figure 2: General workflow for selective C2 amination.

Protocol 2: Synthesis of a 2-Morpholino-7-chloro-4-methylquinoline Scaffold

The morpholine moiety is a highly sought-after functional group in CNS drug discovery, as it can improve physicochemical properties like solubility and brain permeability.[8] This protocol provides a specific application of Protocol 1 for introducing this valuable scaffold.

Rationale: Morpholine is a secondary amine that serves as an excellent nucleophile in this context. The conditions are tailored to ensure high conversion and yield for this specific transformation, which is a key step in the synthesis of many biologically active molecules.[1][9]

Experimental Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.12 g, 10 mmol), morpholine (1.31 mL, 15 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Solvent: Add 25 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction's progress using TLC (e.g., 7:3 hexanes:ethyl acetate).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure 2-morpholino-7-chloro-4-methylquinoline.

Advanced Applications: A Multi-Step Synthetic Pathway

The true power of this compound is realized in multi-step syntheses where both chlorine atoms are sequentially replaced to build complex, drug-like molecules. The product from Protocol 1 or 2 serves as the intermediate for the next step, which typically involves a transition-metal-catalyzed cross-coupling reaction to substitute the less reactive C7 chlorine.

Figure 3: Logical workflow for sequential functionalization.

Example of C7 Functionalization (Suzuki Coupling):

-

Reactants: The 2-morpholino-7-chloro-4-methylquinoline intermediate, an arylboronic acid (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (3.0 eq.).

-

Solvent: A mixture of toluene and water is commonly used.

-

Conditions: The reaction is heated to reflux (around 100-110 °C) for 12-24 hours under an inert atmosphere.

-

Outcome: This reaction replaces the C7 chlorine with an aryl group, providing access to a diverse library of complex quinoline derivatives.

Safety and Handling

While specific toxicology data for this compound is not extensively published, it should be handled with care, assuming it has hazards similar to related chloro-heterocyclic compounds like 4,7-dichloroquinoline.[5]

-

Hazards: Assumed to be harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation. It is also potentially harmful to aquatic life.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value intermediate for chemical synthesis due to the predictable and exploitable difference in reactivity between its two chlorine substituents. This allows for a modular and regioselective approach to building complex molecules. The protocols and workflows described in this guide provide a solid foundation for researchers to leverage this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 59666-16-9 [chemicalbook.com]

- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution on 2,7-Dichloro-4-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The functionalization of this privileged heterocycle is pivotal for the development of new drug candidates with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2,7-dichloro-4-methylquinoline. We will delve into the mechanistic underpinnings of this transformation, with a focus on regioselectivity, and provide detailed, field-proven protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed amination reactions.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are integral to the landscape of modern pharmaceuticals.[4][5] Their versatile biological activities have led to their use in treating a wide range of diseases. The strategic modification of the quinoline core allows for the fine-tuning of its pharmacological properties, making the development of efficient and selective synthetic methodologies a key area of research. This compound is a valuable starting material, offering two reactive sites for the introduction of diverse functionalities. The selective substitution of one or both chlorine atoms can lead to the generation of extensive chemical libraries for drug discovery programs.

Mechanistic Insights: Regioselectivity in Nucleophilic Substitution

The reactivity of halogenated quinolines in nucleophilic aromatic substitution (SNAr) is dictated by the electronic properties of the quinoline ring. The nitrogen atom within the ring acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the primary sites for substitution are the chlorine atoms at the C2 and C7 positions.

Based on established principles of SNAr on N-heterocycles, the C2 position is anticipated to be the more reactive site for nucleophilic attack compared to the C7 position. This is due to the direct activation by the adjacent ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The chlorine at the C7 position, being on the benzenoid ring, is significantly less activated. This inherent difference in reactivity allows for regioselective monosubstitution at the C2 position under controlled conditions.

Experimental Protocols

This section provides two distinct protocols for the nucleophilic substitution on this compound: a classical SNAr reaction with an amine nucleophile and a modern Palladium-catalyzed amination.

Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a general procedure for the regioselective substitution of the C2-chlorine atom with a primary or secondary amine under thermal conditions.

Experimental Workflow Diagram

Caption: General workflow for classical SNAr on this compound.

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | Starting material |

| Primary or Secondary Amine | Nucleophile |

| Anhydrous Ethanol (or DMF, Dioxane) | Solvent |

| Triethylamine (or K₂CO₃) | Base (optional, for amine salts) |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and heat source | For mixing and heating |

| TLC plates (Silica gel) | Reaction monitoring |

| Rotary evaporator | Solvent removal |

| Standard glassware for work-up | Separatory funnel, beakers, etc. |

| Silica gel for column chromatography | Purification |

| Solvents for chromatography | e.g., Hexane/Ethyl Acetate |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (or another suitable solvent).

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. If the amine is used as a hydrochloride salt, add a base such as triethylamine (2.0 eq) to liberate the free amine.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any inorganic salts.

-